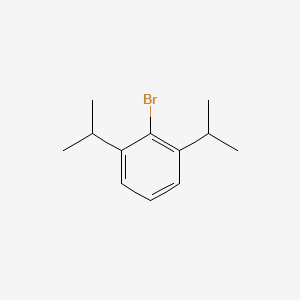

2-Bromo-1,3-diisopropylbenzene

説明

2-Bromo-1,3-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Br and a molecular weight of 241.17 g/mol . It is a derivative of benzene, where two isopropyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

特性

IUPAC Name |

2-bromo-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOQKWIURDCGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478399 | |

| Record name | 2-Bromo-1,3-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57190-17-7 | |

| Record name | 2-Bromo-1,3-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-bis(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Electrophilic Aromatic Bromination

This method represents the most widely used route for synthesizing 2-bromo-1,3-diisopropylbenzene. The reaction involves bromine (Br₂) in the presence of a Lewis acid catalyst to activate the electrophilic bromine species.

Reaction Mechanism

The process follows a two-step electrophilic aromatic substitution mechanism:

- Electrophile Generation : Bromine reacts with a Lewis acid (e.g., FeBr₃ or AlBr₃) to form a bromonium ion (Br⁺), the active electrophile.

- Aromatic Ring Attack : The bromonium ion attacks the electron-rich benzene ring at the para position relative to the isopropyl groups, forming a sigma complex (arenium ion).

- Deprotonation : A proton is eliminated from the sigma complex to restore aromaticity, yielding the brominated product.

Key Reaction Conditions:

| Parameter | Optimal Range | Source |

|---|---|---|

| Catalyst | FeBr₃ or AlBr₃ | |

| Temperature | 0–5°C (controlled) | |

| Reaction Time | 2–4 hours | |

| Solvent | Dichloromethane or CCl₄ |

Example Reaction :

1,3-Diisopropylbenzene + Br₂ (with FeBr₃) → this compound

Alternative Bromination Methods

Use of N-Bromosuccinimide (NBS)

NBS serves as a milder brominating agent under radical or ionic conditions. While less common for aromatic bromination, it offers advantages in selectivity for specific substrates.

Procedure :

- Dissolve 1,3-diisopropylbenzene in a non-polar solvent (e.g., chloroform).

- Add NBS gradually under reflux.

- Monitor reaction via TLC or GC to prevent over-bromination.

Advantages :

Limitations :

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety.

Reaction Mechanism and Kinetics

The bromination mechanism involves resonance stabilization of the arenium ion intermediate. For 1,3-diisopropylbenzene:

- Electrophile Activation : FeBr₃ polarizes Br₂ into Br⁺ and Br⁻ ions.

- Electrophilic Attack : Br⁺ attacks the activated benzene ring at the 2-position (meta to isopropyl groups).

- Aromaticity Restoration : Deprotonation forms the final product.

Resonance Structures :

The sigma complex exhibits resonance stabilization, directing bromine to the correct position.

化学反応の分析

Types of Reactions

2-Bromo-1,3-diisopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form 1,3-diisopropylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 1,3-diisopropylbenzene.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

- Role : 2-Bromo-1,3-diisopropylbenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo electrophilic aromatic substitution reactions, making it valuable for creating various derivatives and functionalized compounds.

- Reactions : The compound can participate in substitution reactions where the bromine atom can be replaced by other functional groups. This property is crucial for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Study of Biochemical Pathways

- Role : In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its ability to modify biological molecules makes it a useful tool in understanding complex biochemical processes.

- Drug Development : Researchers are exploring its potential therapeutic applications due to its unique chemical structure, which can be modified to enhance biological activity. This aspect is particularly relevant in the development of new pharmaceuticals.

Industrial Applications

Production of Specialty Chemicals

- Role : The compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to be used in the synthesis of polymers, resins, and other industrial materials.

- Material Science : It contributes to the development of new materials with specific properties through polymerization and other chemical modifications.

Environmental Research

Impact Studies

- Role : this compound is also studied for its environmental impact, particularly regarding its toxicity and persistence in aquatic environments. Understanding its behavior helps in assessing risks associated with chemical pollutants.

Case Studies and Research Findings

Numerous studies have highlighted the utility of this compound across various fields:

- In one case study, it was shown to effectively modify enzyme activity in biochemical assays, demonstrating its importance in enzyme kinetics research.

- Another study focused on its role as a precursor for synthesizing novel pharmaceutical compounds that exhibit enhanced efficacy against specific biological targets.

作用機序

The mechanism of action of 2-Bromo-1,3-diisopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction leads to the substitution of the bromine atom with other functional groups, thereby modifying the chemical properties of the compound .

類似化合物との比較

Similar Compounds

- 1,2-Diisopropylbenzene

- 1,4-Diisopropylbenzene

- 2-Bromo-1,4-diisopropylbenzene

Uniqueness

2-Bromo-1,3-diisopropylbenzene is unique due to its specific substitution pattern, which influences its reactivity and chemical behavior. The presence of two isopropyl groups and one bromine atom at distinct positions on the benzene ring provides unique steric and electronic effects, making it a valuable compound in synthetic chemistry .

生物活性

2-Bromo-1,3-diisopropylbenzene (CAS No. 57190-17-7) is a brominated aromatic compound with a molecular formula of . This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Weight | 241.17 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 4.34 |

| Solubility | 0.00935 mg/mL |

| Density | 1.171 g/mL |

| Flash Point | 98.9 °C |

Pharmacological Profile

Research indicates that this compound exhibits notable interactions with various cytochrome P450 enzymes, specifically being an inhibitor of CYP2D6. This inhibition can have implications for drug metabolism and pharmacokinetics in humans . The compound has also been classified as having low gastrointestinal absorption and is not considered a blood-brain barrier permeant .

Toxicological Studies

Toxicological assessments reveal that this compound has moderate toxicity levels. It has been classified under acute toxicity categories and can pose risks to aquatic environments, indicating a need for careful handling and disposal .

Case Studies

A study published in the Journal of Medicinal Chemistry explored the potential of brominated compounds as anti-cancer agents. In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Applications in Material Science

Beyond its biological implications, this compound has been investigated for its photophysical properties. It has shown promise as a light-emitting material in organic light-emitting diodes (OLEDs), leveraging its unique structural characteristics for enhanced performance in electronic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1,3-diisopropylbenzene, and how do steric effects influence reaction efficiency?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of bromobenzene derivatives with isopropyl halides, followed by regioselective bromination. Steric hindrance from the isopropyl groups necessitates low-temperature conditions (e.g., 0–5°C) and catalysts like AlCl₃ to enhance electrophilic substitution efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts from incomplete alkylation. Validate purity using GC-MS (>95% purity threshold) and ¹H/¹³C NMR to confirm substitution patterns .

Q. How can researchers mitigate competing side reactions during halogenation of diisopropylbenzene precursors?

- Methodological Answer : Competing para-bromination is minimized by leveraging steric blocking from the isopropyl groups. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere to enhance selectivity for the meta position. Monitor reaction progress via TLC (Rf = 0.4–0.6 in hexane) and isolate intermediates via vacuum distillation (boiling point ~225–237°C, as observed in structurally similar brominated aromatics ).

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z ~268.07 for C₁₂H₁₇Br) with FT-IR to identify C-Br stretching (550–600 cm⁻¹). X-ray crystallography resolves steric crowding, while HPLC-DAD quantifies trace impurities (<0.5%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do electronic effects of the isopropyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating isopropyl groups deactivate the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings . Optimize conditions by using Pd(PPh₃)₄ (5 mol%), elevated temperatures (80–100°C), and aryl boronic esters (e.g., pinacol boronate) to enhance transmetallation. Steric hindrance necessitates longer reaction times (24–48 hrs) compared to less substituted analogs .

Q. What strategies resolve contradictions in reported regioselectivity during nucleophilic aromatic substitution (NAS) of this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and nucleophile strength. For example, methoxide ions in DMSO favor ipso substitution (yielding 1,3-diisopropylphenol), while weaker nucleophiles (e.g., amines) in THF result in cine substitution. Computational studies (DFT) model charge distribution to predict pathways, validated by kinetic isotope effect (KIE) experiments .

Q. How can researchers leverage this compound as a precursor for chiral ligands in asymmetric catalysis?

- Methodological Answer : Functionalize the bromine via Ullmann coupling with chiral amines (e.g., (R)-BINAM) to synthesize bis(oxazoline) ligands. Characterize enantioselectivity in asymmetric alkylation reactions (e.g., Jacobsen epoxidation) using HPLC chiral columns (e.g., Chiralpak AD-H) and compare %ee values (>90% target) .

Key Research Considerations

- Steric vs. Electronic Effects : The isopropyl groups dominate reactivity, requiring tailored conditions for coupling/substitution.

- Validation of Regioselectivity : Combine computational modeling with experimental kinetics to resolve mechanistic ambiguities.

- Safety : Handle brominated aromatics in fume hoods; avoid skin contact (potential carcinogenicity per ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。